Fluoroyodometano

Descripción general

Descripción

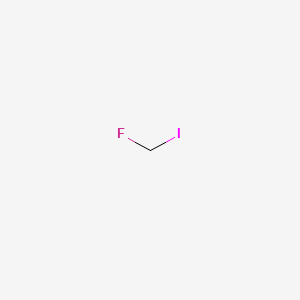

Fluoroiodomethane (CH2FI) is a compound that has been the subject of various studies due to its unique properties and applications in organic synthesis. It is a valuable electrophilic source for transferring the CH2F unit to a range of nucleophiles, which is useful in the synthesis of organofluorine compounds. The compound is commercially available and offers excellent manipulability due to its liquid state at room temperature, with a boiling point of 53.4 °C .

Synthesis Analysis

The synthesis of fluoroiodomethane and related fluoroalkyl groups has been a topic of interest due to the unusual properties associated with fluorocarbons. Fluoroiodomethane is known to readily yield perfluoroalkyl radicals, which are useful for synthetic applications, such as addition polymerization with ethylene and acetylene . Additionally, fluoroiodomethane has been used as a platform for monofluoromethylation strategies, including nucleophilic substitutions, lithiation reactions, and transition-metal catalyzed transformations .

Molecular Structure Analysis

The molecular structure of fluoroiodomethane has been investigated through rotational spectroscopy and quantum-chemical calculations. Studies have recorded the rotational spectrum of fluoroiodomethane and its isotopic species, determining the ground-state rotational constants and the iodine quadrupole-coupling tensor. These investigations have enabled the derivation of a semi-experimental equilibrium structure for fluoroiodomethane .

Chemical Reactions Analysis

Fluoroiodomethane has been utilized in a variety of chemical reactions. It has been shown to be an effective electrophilic source for monofluoromethylation of heteroatoms under mild conditions, with applications to a variety of drugs currently on the market . Furthermore, fluoroiodomethyllithium, formed via deprotonation of fluoroiodomethane, has been used for the high-yielding synthesis of α-fluoroepoxides and α-fluoroaziridines, demonstrating excellent chemoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroiodomethane are influenced by the presence of the C-F bond, which is highly polar and the strongest in organic chemistry. The fluorine atom is nonpolarizable and a poor hydrogen-bonding acceptor, which makes fluoroiodomethane an interesting candidate for the design of nonviscous but polar organic compounds . The compound's properties have also been explored in the context of fluorinated polyurethanes, where it contributes to complex micro- and macrostructures, tensile properties, and surface characteristics .

Aplicaciones Científicas De Investigación

Sustituciones Nucleofílicas

El fluoroyodometano se utiliza en reacciones de sustitución nucleofílica, donde actúa como un reactivo versátil para la preparación de compuestos organofluorados. Este proceso implica el reemplazo del átomo de yodo por un nucleófilo, que puede introducir varios grupos funcionales en la molécula .

Reacciones de Litiación

En las reacciones de litiación, el this compound sirve como sustrato para la introducción de átomos de litio. Esto es particularmente útil en la síntesis de compuestos organolíticos, que son intermediarios cruciales en la síntesis orgánica .

Transformaciones Catalizadas por Metales de Transición

El this compound está involucrado en transformaciones catalizadas por metales de transición, que son procesos clave en la formación de moléculas complejas. Estas reacciones a menudo conducen a la creación de nuevos enlaces carbono-flúor, expandiendo la utilidad del this compound en la química sintética .

Procesos Radicales

Este compuesto también juega un papel en los procesos radicales, donde puede actuar como un precursor radical. La generación de radicales CH2F a partir de this compound es un ejemplo de su aplicación en la química radical .

Química de Marcado con 18F-Radioisótopos

El this compound es significativo en la química de marcado con 18F-radioisótopos, donde se utiliza para introducir flúor-18 radiactivo en moléculas diana. Esta aplicación es crucial para el desarrollo de radiotrazadores utilizados en la obtención de imágenes por tomografía por emisión de positrones (PET) .

Mecanismo De Acción

Target of Action

Fluoroiodomethane, also classified as a fluoroiodocarbon (FIC), is primarily used as a reagent for the introduction of the fluoromethyl (FCH2) group . Its primary targets are organic molecules, particularly unfunctionalized C(sp2) centres .

Mode of Action

Fluoroiodomethane interacts with its targets through a process known as halogen atom transfer . This mode of activation is orchestrated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent . The interaction facilitates the formation of C(sp3)–CH2F bonds via a radical chain process .

Biochemical Pathways

Fluoroiodomethane’s action affects several biochemical pathways. It has applications in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18 F-radiolabelling chemistry . These processes showcase the potential of this reagent for the preparation of organofluorine compounds .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound .

Result of Action

The result of Fluoroiodomethane’s action is the formation of complex fluoromethylated products . These products, many of which were previously inaccessible, may serve as useful building blocks or fragments in synthetic and medicinal chemistry . The incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules .

Safety and Hazards

Direcciones Futuras

Fluoroiodomethane has emerged as an easy-to-handle, non-ozone depleting agent and readily available platform for monofluoromethylation strategies . Its use in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18F-radiolabelling chemistry showcase the potential of this reagent for the preparation of organofluorine compounds . This suggests that fluoroiodomethane has a promising future in various chemical applications.

Propiedades

IUPAC Name |

fluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2FI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXNTVBGYLJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553763 | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373-53-5 | |

| Record name | Methane, fluoroiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(iodo)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoro(iodo)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fluoroiodomethane (CH2FI) has emerged as a versatile reagent for introducing the monofluoromethyl (CH2F) group into organic molecules []. This is significant because incorporating a CH2F group can significantly alter a molecule's physicochemical properties, opening possibilities for developing novel pharmaceuticals and agrochemicals.

A: The contrasting electronegativities of fluorine and iodine create a dipole moment in the molecule, making the carbon atom susceptible to both nucleophilic and electrophilic attack []. This dual reactivity makes fluoroiodomethane a versatile building block for synthesizing a wide range of fluorinated compounds.

A: Fluoroiodomethane, despite its high reduction potential, can be effectively utilized as a CH2F radical source in the presence of a silyl radical mediator like tris(trimethylsilyl)silane ((Me3Si)3SiH) under blue LED irradiation []. This approach allows for the direct hydrofluoromethylation of electron-deficient alkenes, showcasing the versatility of fluoroiodomethane in radical-mediated transformations.

A: Studies comparing the addition of various halomethyl radicals to ethylene and tetrafluoroethylene revealed that the activation energy difference for the addition reaction decreases steadily from trifluoromethyl to methyl radicals [, ]. This suggests that the reactivity of fluoroiodomethane sits between that of trifluoromethyl iodide and methyl iodide in these types of reactions.

A: Comparing the behavior of fluoroiodomethane with difluoroiodomethane reveals that increasing fluorination strengthens the hydrogen bond donating ability while simultaneously weakening the halogen bond donating ability []. This highlights the intricate balance between these non-covalent interactions and how they can be fine-tuned through structural modifications.

A: By analyzing the rotational spectra of fluoroiodomethane and its deuterated isotopologues (CHDFI and CD2FI) using various spectroscopic techniques, researchers were able to determine accurate ground-state rotational constants, centrifugal distortion constants, and hyperfine parameters [, , ]. This information is crucial for understanding the molecule's structure, bonding, and interactions with its surroundings.

A: Accurate theoretical predictions of fluoroiodomethane's dipole moment and iodine quadrupole-coupling constants necessitate accounting for relativistic effects, particularly for heavy atoms like iodine []. These effects, addressed through relativistic quantum chemical calculations, can significantly contribute to the accuracy of the predicted molecular properties.

A: X-ray diffraction studies revealed that fluoroiodomethane crystallizes in the orthorhombic space group Abm2 []. This structural information is valuable for understanding the intermolecular interactions present in the solid state, which can influence the compound's physical properties and reactivity.

A: A nickel-catalyzed method allows the direct monofluoromethylthiolation of acyl chlorides using elemental sulfur and fluoroiodomethane as the CH2F radical source []. This reaction provides a convenient route to synthesize various monofluoromethyl thioesters, valuable intermediates in organic synthesis.

A: Fluoroiodomethane serves as an effective electrophilic CH2F source, reacting with various heteroatom-centered nucleophiles under mild basic conditions []. This approach allows for the direct and chemoselective introduction of the CH2F group into a wide range of molecules, including pharmaceuticals, simplifying their synthesis.

A: Fluoroiodomethane enables the efficient introduction of a fluoromethyl group into nitrogen heterocycles through a straightforward substitution reaction under mild conditions []. This method is particularly useful for preparing monofluoromethylated nitrogen-containing cyclic compounds bearing the biologically relevant NCH2F moiety.

A: Fluoroiodomethane serves as a precursor to the elusive fluoroiodomethyllithium (LiCHIF), generated by deprotonation with a lithium amide base []. LiCHIF can react with carbonyl compounds, and subsequent ring-closure reactions utilizing the differential reactivity of the C-I and C-F bonds lead to the formation of α-fluoroepoxides and α-fluoroaziridines.

A: Replacing a methyl group with a CH2F group can significantly alter a molecule's properties while retaining its steric characteristics, making fluoroiodomethane valuable in medicinal chemistry [, ]. This bioisosteric substitution can be used to modulate a drug's metabolic stability, lipophilicity, and binding affinity.

A: While fluoroiodomethane itself may pose certain hazards, the toxicity of the derived fluoromethyl phosphonium salts has been investigated []. These salts exhibited lower toxicity towards Vibrio fischeri bacteria compared to the commonly used biocide THPS, highlighting the potential of CH2F incorporation for tuning the toxicity of bioactive compounds.

A: The presence of iodine in fluoroiodomethane allows for facile isotopic exchange with radioactive iodine-123, making it a valuable precursor for preparing radiolabeled compounds []. These compounds find applications in positron emission tomography (PET) imaging for studying biological processes in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)